2-{[1-(3-chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
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Description
The compound “2-{[1-(3-chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound also includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The triazole moiety can be synthesized using various methods, including the use of 3-amino-1,2,4-triazole . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound can be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . The triazole and pyrrolidine rings in the molecule contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and diverse. For instance, the triazole moiety can interact with a variety of enzymes and receptors in biological systems . The pyrrolidine ring, due to its sp3 hybridization, can efficiently explore the pharmacophore space .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Triazole compounds are known for their versatile biological activities . Pyrrolidine compounds, on the other hand, are known for their ability to efficiently explore the pharmacophore space due to sp3 hybridization .Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is often associated with target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding modes to enantioselective proteins .
Future Directions
The future directions for research on this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Additionally, new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be developed . This could potentially lead to the discovery of new drug candidates.
Properties
IUPAC Name |
2-[[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O2S/c14-12-8-11(3-4-13(12)15)22(20,21)18-7-1-2-10(18)9-19-16-5-6-17-19/h3-6,8,10H,1-2,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYAFUWEFXLQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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